molecular formula C11H15BrN2O2 B6186334 tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate CAS No. 2639446-69-6

tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate

Cat. No. B6186334
CAS RN: 2639446-69-6
M. Wt: 287.2
InChI Key:
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Description

“tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate” is a chemical compound with the molecular formula C11H15BrN2O2 . It is often used as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of “tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate” can be achieved through several steps . First, pyridine is reacted with hydrobromic acid in a nucleophilic substitution reaction to produce 5-bromopyridine. Then, a hydroxylation reaction is carried out to introduce a hydroxy group into 5-bromopyridine. Finally, a tert-butyl carbamate group is introduced into 5-bromo-3-hydroxypyridine to obtain the final product .


Molecular Structure Analysis

The molecular structure of “tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate” consists of a pyridine ring substituted with a bromo group at the 2-position, a methylamino group at the 5-position, and a tert-butyl carboxylate group at the 4-position .


Chemical Reactions Analysis

As an intermediate in organic synthesis, “tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate” can participate in various reactions. For instance, it can undergo condensation, substitution, and hydroxylation reactions .


Physical And Chemical Properties Analysis

“tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate” is a white crystalline solid . It is soluble in common organic solvents such as ethanol, dimethylformamide (DMF), and dichloromethane .

Mechanism of Action

The exact mechanism of action of “tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate” depends on the specific reaction it is involved in. In general, it can act as a nucleophile in substitution reactions or as a reactant in condensation reactions .

Safety and Hazards

This compound may have certain toxicity and should be avoided from direct contact with skin and eyes . It is also flammable and should be kept away from open flames and high-temperature sources . It should be stored in a dry, cool, and well-ventilated place .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate involves the bromination of 2-(tert-butoxycarbonyl)pyridine-4-carboxylic acid followed by the introduction of a methylamino group using methylamine.", "Starting Materials": [ "2-(tert-butoxycarbonyl)pyridine-4-carboxylic acid", "Bromine", "Sodium hydroxide", "Methylamine", "Diethyl ether", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-(tert-butoxycarbonyl)pyridine-4-carboxylic acid in diethyl ether.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, add sodium hydroxide to the solution to neutralize the mixture.", "Step 4: Extract the product with diethyl ether and wash with water.", "Step 5: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain tert-butyl 2-bromo-5-carbonylpyridine-4-carboxylate.", "Step 6: Dissolve tert-butyl 2-bromo-5-carbonylpyridine-4-carboxylate in ethanol.", "Step 7: Add methylamine to the solution and stir at room temperature for several hours.", "Step 8: Evaporate the solvent and wash the product with water.", "Step 9: Recrystallize the product from ethanol and water to obtain tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate." ] }

CAS RN

2639446-69-6

Product Name

tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate

Molecular Formula

C11H15BrN2O2

Molecular Weight

287.2

Purity

95

Origin of Product

United States

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